molecular formula C17H23N3O2S2 B12238029 4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione

4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione

Cat. No.: B12238029
M. Wt: 365.5 g/mol
InChI Key: HFPWRXMLMOFWOD-UHFFFAOYSA-N
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Description

4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a thiane-1,1-dione structure. This compound is part of a class of heterocyclic compounds known for their significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione typically involves a multi-step procedure. The process begins with the preparation of the benzothiazole derivative, followed by the introduction of the piperazine moiety. The final step involves the formation of the thiane-1,1-dione structure. Common reagents used in these reactions include chloroform, dimethyl sulfoxide, ethyl acetate, and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiane-1,1-dione moiety to a thiane structure.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like chloroform and dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzothiazole and piperazine moieties are known to interact with dopamine and serotonin receptors, making the compound a potential candidate for antipsychotic drugs . The thiane-1,1-dione structure may also contribute to its biological activity by interacting with various enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione is unique due to its combination of benzothiazole, piperazine, and thiane-1,1-dione structures. This unique combination allows it to interact with a broader range of biological targets and exhibit diverse biological activities.

Properties

Molecular Formula

C17H23N3O2S2

Molecular Weight

365.5 g/mol

IUPAC Name

4-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]thiane 1,1-dioxide

InChI

InChI=1S/C17H23N3O2S2/c21-24(22)11-5-14(6-12-24)13-19-7-9-20(10-8-19)17-15-3-1-2-4-16(15)23-18-17/h1-4,14H,5-13H2

InChI Key

HFPWRXMLMOFWOD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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